2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBWONYEUCQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide involves several steps. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde and acetophenone to form (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. This intermediate is then reacted with N-(4-methoxyphenyl)-2-chloroacetamide to yield the target compound . The reaction conditions typically involve the use of a base such as potassium hydroxide in ethanol, followed by purification steps such as recrystallization.
Chemical Reactions Analysis
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with coumarin structures exhibit antiviral properties against various viruses. For instance, derivatives of coumarin have shown promising results against the varicella-zoster virus and cytomegalovirus (CMV), demonstrating comparable effectiveness to established antiviral drugs like ganciclovir . The specific structure of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide may enhance its interaction with viral targets, making it a candidate for further antiviral studies.
Anticancer Properties
Coumarin derivatives are extensively studied for their anticancer potential. The presence of the methoxyphenyl group in this compound may influence its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of coumarins are well-documented. Compounds similar to this compound have been shown to reduce inflammation by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Mechanistic Insights and Structural Advantages
- 3-(4-Methoxyphenyl) vs. 4-Methyl Coumarin : The 3-position substitution may better orient the methoxyphenyl group for hydrophobic interactions in enzyme active sites compared to 4-methyl analogs.
- Acetamide Flexibility : The acetamide linker allows for diverse side-chain modifications, enabling tuning of solubility and target selectivity.
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a coumarin backbone with a methoxyphenyl group and an acetamide moiety, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar coumarin derivatives can reduce oxidative damage in various cell types, suggesting potential therapeutic applications in diseases associated with oxidative stress .
Anticancer Properties
Several studies have reported that coumarin derivatives possess anticancer activity. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory properties of coumarins are well-documented. The compound under discussion may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In experimental models, coumarin derivatives have shown promise in reducing inflammation markers, making them candidates for treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that coumarin derivatives may also offer neuroprotective benefits. They have been shown to mitigate neurodegenerative processes in models of diseases like Alzheimer's and Parkinson's by reducing neuronal apoptosis and oxidative damage. This neuroprotective effect is attributed to their ability to modulate signaling pathways involved in neuronal survival .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of several coumarin derivatives, including those similar to our compound. Using DPPH and ABTS assays, it was found that these compounds effectively scavenged free radicals, with IC50 values comparable to standard antioxidants like ascorbic acid .
Case Study 2: Anticancer Activity in Breast Cancer Cells
In vitro studies on breast cancer cell lines revealed that this compound significantly inhibited cell proliferation. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased cytochrome c release and activation of caspase-3 .
Case Study 3: Neuroprotection in Animal Models
Research involving animal models of neurodegeneration demonstrated that treatment with coumarin derivatives led to improved cognitive function and reduced neuroinflammation. Histological examinations showed decreased neuronal loss in treated animals compared to controls .
Q & A
Q. Q1. What are the standard synthetic routes for 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide, and what intermediates are critical?
Methodological Answer: The compound is synthesized via a multi-step process involving:
Coumarin Core Formation : Reacting 4-methoxyphenylacetic acid with resorcinol derivatives under Pechmann conditions to form 3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one.
Etherification : Introducing the acetamide side chain via nucleophilic substitution of the 7-hydroxy group using chloroacetamide in the presence of a weak base (e.g., K₂CO₃) .
Purification : Crystallization or column chromatography to isolate the final product.
Key intermediates include 7-hydroxycoumarin derivatives and chloroacetamide adducts. X-ray crystallography and NMR are critical for structural validation .
Q. Q2. Which spectroscopic techniques are essential for characterizing this compound, and what markers confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR : Look for the methoxy proton (δ ~3.8 ppm) and the carbonyl signals (δ ~160-170 ppm) from the coumarin and acetamide groups. The 7-oxy linkage is confirmed by deshielded aromatic protons adjacent to the ether oxygen .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch, coumarin) and ~1650 cm⁻¹ (amide C=O) .
- XRD : Validates crystal packing and substituent orientation .
Advanced Synthesis and Optimization
Q. Q3. How can researchers optimize the yield of this compound in multi-step syntheses, particularly addressing intermediate instability?
Methodological Answer:
- Intermediate Stabilization : Protect reactive groups (e.g., hydroxyl or amine) during etherification. For example, use acetyl chloride to temporarily block sensitive positions .
- Reagent Selection : Replace harsh bases (e.g., NaH) with milder alternatives (e.g., K₂CO₃) to reduce side reactions .
- Purification Strategies : Employ gradient elution in column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) to separate polar byproducts .
Q. Q4. What strategies resolve discrepancies between theoretical and observed spectroscopic data?
Methodological Answer:
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments.
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled intermediates to trace signal origins .
- Multi-Technique Cross-Validation : Combine XRD with NMR/IR to resolve ambiguities in functional group positioning .
Biological Evaluation
Q. Q5. What in vitro assays are suitable for evaluating this compound’s biological activity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the coumarin scaffold’s known activity .
Q. Q6. How do structural modifications (e.g., substituent changes) impact pharmacological activity?
Methodological Answer:
- Substituent Effects :
- SAR Studies : Systematic variation of substituents followed by molecular docking (e.g., AutoDock Vina) identifies critical interactions with biological targets .
Data Analysis and Contradictions
Q. Q7. How should researchers address conflicting biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-Response Validation : Repeat experiments with a broader concentration range (e.g., 1 nM–100 µM) to confirm potency trends.
- Meta-Analysis : Compare data with structurally similar coumarins (e.g., warfarin analogs) to identify trends in bioactivity .
Q. Q8. What computational tools are recommended for predicting this compound’s ADMET properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
